molecular formula C14H16N4O2S3 B2947353 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034619-81-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2947353
CAS No.: 2034619-81-1
M. Wt: 368.49
InChI Key: UTRGMDPUZJWWEU-UHFFFAOYSA-N
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Description

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is an intricate compound characterized by its thiadiazole and nicotinamide moieties. Its structure provides a unique set of properties that make it valuable for various scientific and industrial applications. Thiadiazole rings are known for their bioactivity, while nicotinamide is a key part of the vitamin B3 complex.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves multiple steps, starting from basic organic precursors. Initial steps include the formation of the 1,3,4-thiadiazole ring through cyclization reactions involving thiosemicarbazide. Subsequent reactions introduce the ethylthio and tetrahydrothiophen-3-yl groups via substitution and addition reactions, respectively. The final stage involves coupling with nicotinamide under specific conditions, often requiring catalysts and careful control of temperature and pH.

Industrial Production Methods: : Industrial production scales up the laboratory procedures, often utilizing continuous flow systems to ensure consistent yields and purity. Techniques such as microwave-assisted synthesis and catalysis with metal-organic frameworks can enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Converts the ethylthio group into sulfoxide or sulfone derivatives.

  • Reduction: : Targets the nitro group within the nicotinamide ring.

  • Substitution: : Halogenations or alkylations occur on the thiadiazole ring.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents such as bromine for substitution reactions.

Major Products Formed: : These reactions yield diverse products such as sulfoxides, amines, and halogenated derivatives, each possessing distinct properties for further applications.

Scientific Research Applications

Chemistry: : Used as a precursor for synthesizing other complex organic molecules, facilitating the development of new materials.

Biology: : Investigated for its potential as an antimicrobial agent due to the bioactivity of the thiadiazole ring.

Medicine: : Explored for its potential role in drug design, particularly for its nicotinamide component, which is crucial in energy metabolism.

Industry: : Utilized in the manufacture of advanced polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its effects is multifaceted. At the molecular level, it interacts with various enzymes and receptors, potentially inhibiting bacterial growth by disrupting essential metabolic pathways. The thiadiazole ring can interfere with DNA synthesis, while the nicotinamide moiety is involved in redox reactions critical for cellular respiration.

Comparison with Similar Compounds

Comparison with compounds such as N-(5-methylthio)-1,3,4-thiadiazol-2-yl)-nicotinamide highlights its unique structural features, specifically the tetrahydrothiophen-3-yl group, which imparts distinct physicochemical properties. Similar compounds include:

  • N-(5-Methylthio)-1,3,4-thiadiazol-2-yl)-nicotinamide

  • N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-6-(methoxy)nicotinamide

These analogs share the core thiadiazole and nicotinamide structures but differ in their substituent groups, impacting their reactivity and application potential.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S3/c1-2-22-14-18-17-13(23-14)16-12(19)9-3-4-11(15-7-9)20-10-5-6-21-8-10/h3-4,7,10H,2,5-6,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRGMDPUZJWWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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